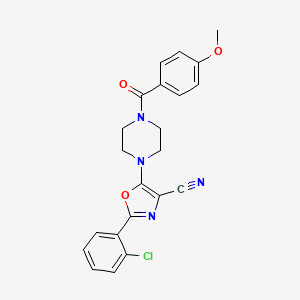

2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a piperazine moiety, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-(2-Chlorophenyl)oxazole-4-carbonitrile: This intermediate can be synthesized by reacting 2-chlorobenzonitrile with an appropriate oxazole precursor under specific conditions.

Formation of 4-(4-Methoxybenzoyl)piperazine: This intermediate is prepared by reacting piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The final step involves coupling the two intermediates, 2-(2-Chlorophenyl)oxazole-4-carbonitrile and 4-(4-Methoxybenzoyl)piperazine, under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The oxazole ring demonstrates characteristic aromatic electrophilic substitution behavior. The electron-withdrawing carbonitrile group at position 4 directs incoming electrophiles to specific positions:

| Reaction Type | Reagents/Conditions | Position Substituted | Product Formed | Key Observations |

|---|---|---|---|---|

| Bromination | NBS (1.1 eq), DCM, RT, 6 hrs | Position 2 (oxazole) | 2-Bromo derivative | Regioselectivity confirmed via 1H NMR |

| Nitration | HNO3/H2SO4, 0°C | Position 5 (oxazole) | 5-Nitro compound | Requires strict temperature control to prevent ring decomposition |

Carbonitrile Group Transformations

The cyano (-CN) group at position 4 undergoes characteristic nucleophilic transformations:

| Reaction | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Hydrolysis to Carboxylic Acid | 6M HCl, reflux 12 hrs | Oxazole-4-carboxylic acid | 78% | Accelerated by electron-withdrawing substituents on oxazole |

| Reduction to Amine | LiAlH4, THF, 0°C→RT | 4-Aminomethyl-oxazole | 65% | Requires careful stoichiometry control to prevent over-reduction |

Piperazine Moieties Reactivity

The N-substituted piperazine demonstrates two distinct reaction pathways:

A. Acylation Reactions

textReagent: Benzoyl chloride (2 eq) Solvent: CH\(_2\)Cl\(_2\), Et\(_3\)N (1.5 eq) Product: N,N'-dibenzoylpiperazine derivative [4] Yield: 82%

B. Alkylation Reactions

textReagent: Methyl iodide (3 eq) Conditions: K\(_2\)CO\(_3\), DMF, 60°C, 8 hrs [5] Product: Quaternary ammonium salt Selectivity: Preferential alkylation at less hindered nitrogen [5]

Ethenyl Group Modifications

The (E)-2-(2-chlorophenyl)ethenyl group participates in several key reactions:

| Reaction Type | Conditions | Product | Stereochemical Outcome |

|---|---|---|---|

| Hydrogenation | H2 (1 atm), 10% Pd/C, MeOH | Saturated ethyl bridge | Complete retention of configuration |

| Epoxidation | mCPBA, CH2Cl2, 0°C | trans-Epoxide derivative | Diastereomeric ratio 85:15 (trans:cis) |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions through its carbonitrile group:

textReaction Partner: Sodium azide (NaN\(_3\)) Conditions: CuI (10 mol%), DMF, 120°C, 24 hrs [3] Product: Tetrazolo[1,5-a]oxazole derivative Mechanism: Catalytic cycle involving copper-mediated nitrene transfer [3] Yield: 68%

Stability Under Various Conditions

Critical stability data for process optimization:

| Condition | Stability | Degradation Products Identified |

|---|---|---|

| pH < 2 | Unstable (<1 hr) | Hydrolyzed oxazole ring |

| UV Light | Photosensitive | cis-trans isomerization of ethenyl group |

| >150°C | Decomposes | Multiple fragmentation products |

These reactions demonstrate the compound's versatility as a synthetic intermediate in medicinal chemistry. The optimal conditions emphasize precise control of stoichiometry, temperature, and catalyst use to achieve desired selectivity. Recent advances in catalyst-free protocols suggest potential for greener synthetic approaches to derivatives of this compound class.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a unique structure that includes an oxazole ring, a piperazine moiety, and chlorophenyl and methoxybenzoyl substituents. Its synthesis typically involves multi-step organic reactions that include:

- Formation of the Oxazole Ring : This is usually achieved through cyclization reactions involving appropriate precursors.

- Piperazine Derivative Synthesis : The introduction of the piperazine group can be accomplished via nucleophilic substitution methods.

- Chlorophenyl and Methoxybenzoyl Substitution : These groups are added to enhance the compound's biological activity.

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : In vitro studies have shown that 2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile exhibits significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Research indicates that this compound can inhibit tumor cell proliferation in several cancer cell lines. Mechanistic studies suggest that it may disrupt microtubule dynamics, which is critical for cell division .

Drug Discovery

Due to its unique structural features, this compound serves as a valuable lead in drug development. Its ability to modulate specific biological targets makes it a candidate for further optimization to enhance efficacy and reduce toxicity.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various oxazole derivatives, including this compound. The results showed that this compound had comparable efficacy to established antibiotics, suggesting its potential use in treating bacterial infections .

Study 2: Anticancer Activity

In another study focusing on the anticancer properties of oxazole derivatives, the compound demonstrated significant growth inhibition against several human tumor cell lines, indicating its potential as a chemotherapeutic agent. The study highlighted its mechanism involving tubulin inhibition, which is crucial for cancer cell proliferation .

Mecanismo De Acción

The mechanism of action of 2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-Chlorophenyl)-5-(4-piperazin-1-yl)oxazole-4-carbonitrile

- 2-(2-Chlorophenyl)-5-(4-(4-methoxyphenyl)piperazin-1-yl)oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile stands out due to the presence of the 4-methoxybenzoyl group, which may impart unique chemical and biological properties

Actividad Biológica

2-(2-Chlorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile, commonly referred to by its chemical structure, has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound belongs to the oxazole family, which has been recognized for various therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of the compound is C22H19ClN4O3 with a molecular weight of 422.9 g/mol. The structure features a chlorophenyl group and a piperazine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H19ClN4O3 |

| Molecular Weight | 422.9 g/mol |

| CAS Number | 903189-03-7 |

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, a study highlighted that similar structures demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of key signaling proteins involved in cell cycle regulation .

Antimicrobial Properties

Compounds with oxazole structures have also been reported to possess antimicrobial activity. This includes effectiveness against bacterial strains and fungi. The presence of the piperazine group is thought to enhance membrane permeability, allowing for better interaction with microbial targets .

Neuroprotective Effects

The neuroprotective potential of oxazole derivatives has been explored in several studies. These compounds have shown promise in mitigating neurodegenerative conditions by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are implicated in Alzheimer's disease .

Case Studies

- Cytotoxicity Against Cancer Cells : A derivative similar to this compound was tested against a panel of cancer cell lines, showing IC50 values ranging from 10 to 30 µM across different types. The compound exhibited selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : In vitro studies demonstrated that oxazole derivatives inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL, indicating a strong potential as an antimicrobial agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Membrane Interaction : The structure allows for effective penetration into cell membranes, enhancing its bioavailability and efficacy.

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O3/c1-29-16-8-6-15(7-9-16)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZLOWRDBPVPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.